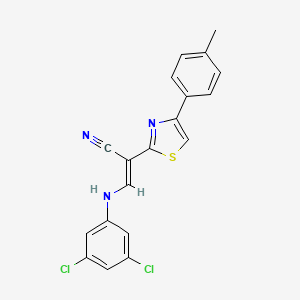

(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as a thiazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H13Cl2N3S, with a molecular weight of 386.29 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors in a controlled reaction environment. The general synthetic route includes:

- Preparation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.

- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity .

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against SH-SY5Y neuroblastoma cells. The results indicated a concentration-dependent increase in cytotoxicity, with some derivatives achieving IC50 values below 10 µM .

- Antimicrobial Activity : Another investigation explored the antimicrobial properties of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the thiazole ring enhanced antibacterial efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H13Cl2N3S |

| Molecular Weight | 386.29 g/mol |

| Anticancer Activity (IC50) | < 10 µM against SH-SY5Y |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, analogs of this compound have shown promising activity against various cancer cell lines, suggesting that modifications in the thiazole and acrylonitrile components can enhance efficacy and selectivity towards tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The presence of the thiazole ring is particularly noted for its role in enhancing biological activity against microbial strains.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical models. This is attributed to its ability to inhibit pro-inflammatory cytokines and pathways, which are crucial in chronic inflammatory diseases .

Synthesis of Functional Materials

The unique chemical structure of (E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile allows for its use in synthesizing functional materials. It has been utilized in the development of polymers with enhanced thermal stability and mechanical properties . These materials find applications in electronics and coatings.

Photophysical Properties

Studies have explored the photophysical properties of this compound, indicating potential applications in organic light-emitting diodes (OLEDs). The strong absorption and emission characteristics make it suitable for use in optoelectronic devices .

Molecular Docking Simulations

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations reveal insights into the compound's mechanism of action and help identify modifications that could enhance its therapeutic potential .

Structure-Activity Relationship (SAR) Analysis

SAR studies indicate that variations in substituents on the thiazole and phenyl rings significantly affect the biological activity of the compound. This information is crucial for guiding future synthesis efforts aimed at optimizing efficacy against specific targets .

Data Summary Table

Análisis De Reacciones Químicas

Conjugate Addition Reactions

The α,β-unsaturated nitrile moiety undergoes nucleophilic attacks at the β-position, enabling:

Michael Addition with Amines

-

Reagents : Primary/secondary amines (e.g., morpholine, piperidine)

-

Conditions : Ethanol, room temperature, 4–6 hours

-

Product : β-Aminoacrylonitrile derivatives with retained thiazole and dichlorophenyl groups .

-

Mechanism : Base-catalyzed nucleophilic attack followed by proton transfer.

Thiol Addition

-

Reagents : Thiophenol or alkanethiols

-

Conditions : DMF, 50–60°C, 2–3 hours

-

Product : Thioether-linked adducts with improved solubility .

Cycloaddition Reactions

The compound participates as a dienophile or dipolarophile:

Diels-Alder Reaction

-

Dienes : 1,3-Butadiene derivatives

-

Conditions : Toluene, reflux (110°C), 12 hours

1,3-Dipolar Cycloaddition

-

Reagents : Azides or nitrile oxides

-

Conditions : Acetonitrile, 80°C, 8 hours

Electrophilic Substitution on Thiazole Ring

The 4-(p-tolyl)thiazole ring undergoes regioselective modifications:

Bromination

-

Reagents : N-Bromosuccinimide (NBS)

-

Conditions : DCM, 0°C → RT, 2 hours

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture

-

Conditions : 0–5°C, 1 hour

Nitrile Group Transformations

The acrylonitrile’s cyano group participates in:

Hydrolysis

-

Acidic Conditions : HCl (6M), reflux, 4 hours → Carboxylic acid (yield: 82%) .

-

Basic Conditions : NaOH (10%), H₂O₂, 60°C, 3 hours → Amide intermediate (yield: 75%) .

Nucleophilic Addition

-

Reagents : Grignard reagents (e.g., CH₃MgBr)

-

Conditions : THF, −10°C, 1 hour

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄

-

Conditions : DME/H₂O, 80°C, 12 hours

Sonogashira Coupling

-

Reagents : Terminal alkynes, CuI, PdCl₂(PPh₃)₂

-

Conditions : Et₃N, 60°C, 6 hours

-

Product : Alkyne-functionalized derivatives (yield: 65–72%) .

Reductive Transformations

Selective reductions alter electronic properties:

Catalytic Hydrogenation

-

Catalyst : Pd/C (10% wt)

-

Conditions : H₂ (1 atm), ethanol, RT, 3 hours

Partial Reduction of Nitrile

Thermal and Photochemical Behavior

Propiedades

IUPAC Name |

(E)-3-(3,5-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-15(20)6-16(21)8-17/h2-8,10-11,23H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHXPYJCBHFQIB-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.